molecular formula C11H24ClNO2 B1455634 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220031-40-2

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1455634
CAS No.: 1220031-40-2
M. Wt: 237.77 g/mol
InChI Key: IODHHXYVNBKOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals .

Preparation Methods

The synthesis of 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride involves several steps. One common method includes the reaction of 3-methoxypropyl bromide with 4-piperidinol in the presence of a base to form the ether linkage. This intermediate is then reacted with 2-chloroethylamine hydrochloride to introduce the ethyl group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Scientific Research Applications

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other biologically active compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride can be compared with other piperidine derivatives, such as:

    4-(2-(3-Methoxypropoxy)ethyl)piperidine hydrochloride: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    N-Methyl-4-piperidinol: Another piperidine derivative with different functional groups, affecting its reactivity and applications.

    Piperidine hydrochloride: A simpler compound with a basic piperidine structure, used as a building block in various chemical syntheses.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[2-(3-methoxypropoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-13-8-2-9-14-10-5-11-3-6-12-7-4-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODHHXYVNBKOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 4
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 5
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 6
3-Methoxypropyl 2-(4-piperidinyl)ethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.